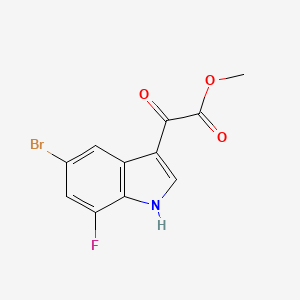

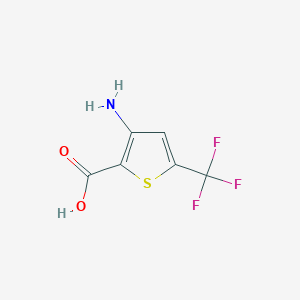

3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Amino-5-(trifluormethyl)thiophen-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe oder der Carboxylgruppe auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung der entsprechenden Sulfoxide oder Sulfone.

Reduktion: Bildung der entsprechenden Alkohol- oder Amin-Derivate.

Substitution: Bildung von substituierten Thiophenderivaten.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(trifluormethyl)thiophen-2-carbonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Amino-5-(trifluormethyl)thiophen-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Die Aminogruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden, während die Carboxylgruppe an ionischen Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu den biologischen Wirkungen der Verbindung führt .

Ähnliche Verbindungen:

2-Amino-5-(trifluormethyl)-1,3,4-thiadiazol: Eine weitere heterocyclische Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Aktivitäten.

3-Amino-5-(trifluormethyl)benzoesäure: Teilt die Trifluormethyl- und Aminogruppen, hat aber einen Benzolring anstelle eines Thiophenrings.

Einzigartigkeit: 3-Amino-5-(trifluormethyl)thiophen-2-carbonsäure ist aufgrund ihres Thiophenrings einzigartig, der im Vergleich zu Benzol- oder Thiadiazolringen besondere elektronische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für die Entwicklung neuer Materialien und bioaktiver Moleküle .

Wirkmechanismus

The mechanism of action of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole: Another heterocyclic compound with similar structural features but different biological activities.

3-Amino-5-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and amino groups but has a benzene ring instead of a thiophene ring.

Uniqueness: 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene or thiadiazole rings. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules .

Eigenschaften

IUPAC Name |

3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-6(8,9)3-1-2(10)4(13-3)5(11)12/h1H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSYWTRPMHUOKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12274965.png)

![4-[4-(Chloromethyl)piperidin-1-yl]pyridine](/img/structure/B12274968.png)

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12274980.png)

![Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12274993.png)

![methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B12274995.png)

![6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B12275001.png)

![1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one](/img/structure/B12275016.png)